Acat-IN-3 mechanism of action
Acat-IN-3 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibitors, with a Focus on Avasimibe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors are a class of therapeutic agents that block the intracellular esterification of cholesterol. This guide provides a detailed examination of the mechanism of action of ACAT inhibitors, using the well-characterized compound Avasimibe (CI-1011) as a primary example. By inhibiting ACAT enzymes, these compounds increase the pool of free cholesterol within the cell, leading to a cascade of downstream effects that influence lipid metabolism, cellular proliferation, and inflammatory signaling. This document outlines the core biochemical interactions, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.
Core Mechanism of Action: Inhibition of Cholesterol Esterification
ACAT is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-coenzyme A.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and the brain.[2] ACAT2 is predominantly found in the intestines and liver.[2]
Avasimibe is an orally bioavailable inhibitor of both ACAT1 and ACAT2.[1][3] By blocking the action of these enzymes, Avasimibe prevents the conversion of free cholesterol into cholesteryl esters, which are typically stored in lipid droplets.[4] This inhibition leads to an accumulation of free cholesterol within the endoplasmic reticulum and other cellular membranes.[4] This fundamental action triggers a variety of downstream cellular responses.
Figure 1: Core mechanism of Avasimibe action.
Quantitative Data
The inhibitory activity of Avasimibe has been quantified in various assays. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of Avasimibe
| Target | IC50 Value | Cell/System | Reference |
| ACAT1 | 24 µM | - | [1][5] |
| ACAT2 | 9.2 µM | - | [1][5] |
| Overall ACAT | 3.3 µM | IC-21 Macrophages | [6] |
| CYP2C9 | 2.9 µM | Human P450 Isoenzymes | [6] |
| CYP1A2 | 13.9 µM | Human P450 Isoenzymes | [6] |
| CYP2C19 | 26.5 µM | Human P450 Isoenzymes | [6] |
| U251 Glioblastoma Cells | 20.29 µM (48h) | Cell Proliferation | [7] |
| U87 Glioblastoma Cells | 28.27 µM (48h) | Cell Proliferation | [7] |
| 5637 Bladder Cancer Cells | 12.03 µM (48h) | Cell Viability | [8] |
| T24 Bladder Cancer Cells | 11.18 µM (48h) | Cell Viability | [8] |
Table 2: In Vivo Effects of Avasimibe
| Effect | Dosage | Model | Outcome | Reference |
| Reduced Tumor Growth | 30 mg/kg (i.p., every other day) | Prostate Cancer Xenograft | Suppression of tumor growth and metastasis | [5] |
| Reduced Tumor Growth | 15 & 30 mg/kg/day (i.p.) | U87 Glioblastoma Xenograft | Dose-dependent inhibition of tumor growth | [7] |
| Reduced Tumor Growth | 30 mg/kg (i.p., every other day) | Bladder Cancer Xenograft | Significant inhibition of tumor growth | [8] |
| Reduced Triglycerides & VLDL-C | 50-500 mg/day | Humans with Combined Hyperlipidemia | Up to 23% reduction in TG and 30% in VLDL-C | [9] |
Signaling Pathways Modulated by ACAT Inhibition
The primary effect of ACAT inhibition, the accumulation of intracellular free cholesterol, triggers several signaling cascades that are particularly relevant in the context of cancer biology.
SREBP-1 Pathway and Lipogenesis
Inhibition of ACAT leads to an accumulation of free cholesterol in the endoplasmic reticulum membrane. This serves as a negative feedback signal for the activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis.[10] The suppression of SREBP-1 cleavage and subsequent nuclear translocation leads to the downregulation of its target genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), thereby inhibiting de novo lipid synthesis, which is crucial for the rapid proliferation of cancer cells.[10]
Figure 2: SREBP-1 signaling pathway modulation.
Wnt/β-catenin Pathway
ACAT inhibition has been shown to inactivate the Wnt/β-catenin signaling pathway.[11] The proposed mechanism involves a reduction in the secretion of Wnt ligands, which require lipid modification for their activity.[11] This leads to a decrease in the levels of active β-catenin.[11] In some cellular contexts, Avasimibe treatment promotes the localization of β-catenin to the cell membrane and reduces its phosphorylation, further inactivating the pathway.[12] The downregulation of this pathway is associated with reduced cell proliferation and metastasis.[11][12]
Figure 3: Wnt/β-catenin pathway inactivation.
PPARγ Signaling Pathway
In bladder cancer cells, Avasimibe treatment has been shown to upregulate the expression and transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8] The activation of PPARγ is linked to the induction of G1 phase cell cycle arrest.[8] This effect can be reversed by a PPARγ antagonist, indicating that this pathway plays a significant role in the anti-proliferative effects of Avasimibe in this cancer type.[8]
Induction of Apoptosis and Cell Cycle Arrest
Avasimibe induces apoptosis in various cancer cell lines, including glioblastoma.[7] This process is mitochondria-dependent, characterized by a decrease in mitochondrial membrane potential and the activation of caspase-3, -7, and -9, and cleavage of PARP.[7] Furthermore, Avasimibe causes cell cycle arrest at the G0/G1 and G2/M phases.[7] This is mediated by the upregulation of p53 and its downstream targets p21 and GADD45A, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[7] In prostate cancer, cell cycle arrest is also linked to the upregulation of the E2F-1 signaling pathway.[13]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of Avasimibe.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of Avasimibe on the viability and proliferation of cancer cells.
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Cell Seeding: Plate cancer cells (e.g., T24, 5637, U251, U87) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.
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Treatment: Treat the cells with a range of Avasimibe concentrations (e.g., 0, 10, 20, 40, 80 µM) for 48-72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8]
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by Avasimibe.
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Cell Lysis: Treat cells with the desired concentrations of Avasimibe for the specified time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels (7.5-12.5%).
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, PPARγ, CDK2, CDK4, p21, E2F-1, cleaved caspase-9, cleaved PARP) overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of Avasimibe in an animal model.
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Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^7 T24 cells) into the dorsal region of immunodeficient mice.[8]
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Tumor Growth: Allow tumors to grow to a palpable size.
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Treatment: Randomly assign mice to treatment and control groups. Administer Avasimibe (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection every other day.[8]
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Tumor Measurement: Measure tumor volume regularly using calipers.
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Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[8]
Figure 4: General experimental workflow.
Conclusion
The mechanism of action of ACAT inhibitors, exemplified by Avasimibe, is rooted in the fundamental process of cholesterol esterification. By inhibiting ACAT enzymes, these compounds induce an increase in intracellular free cholesterol, which in turn modulates a complex network of signaling pathways involved in lipid metabolism, cell proliferation, and apoptosis. The data presented in this guide highlight the potential of ACAT inhibitors as therapeutic agents, particularly in the context of oncology. Further research into the intricate downstream effects of ACAT inhibition will continue to unveil new therapeutic opportunities and refine our understanding of cellular cholesterol homeostasis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Avasimibe - Wikipedia [en.wikipedia.org]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
